![molecular formula C10H16N2OS B10903679 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10903679.png)
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butylamino group and a methyl group attached to the thiazole ring, along with an ethanone moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-aminothiazole with butylamine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohol derivatives.
- Substitution reactions yield various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Butylamino)-4-methylthiazole: Similar structure but lacks the ethanone moiety.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of the butylamino group.
Thiazole-2-carboxamide: Different functional group attached to the thiazole ring.
Uniqueness: 1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
- Chemical Name : this compound
- Molecular Formula : C10H17ClN2OS
- Molecular Weight : 248.77 g/mol
- CAS Number : 88323-90-4
Biological Activities
The biological activities of this compound have been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess comparable activity. The compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
S. aureus | 78.12 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The biological activity of this compound is attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell metabolism.
- Disruption of Cell Membrane Integrity : Thiazole derivatives can compromise bacterial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that these compounds can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
Study on Antimicrobial Efficacy
In a comparative study involving various thiazole derivatives, researchers found that those with a butylamino group exhibited enhanced activity against Gram-positive bacteria. The study concluded that the structural features significantly influence the compound's efficacy.
Study on Anticancer Properties
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that specific modifications to the thiazole ring could enhance cytotoxicity against cancer cells. The findings suggest that this compound could be a candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-[2-(butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-6-11-10-12-7(2)9(14-10)8(3)13/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
XOZGWABWOPPYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)C)C |
Origin of Product |
United States |
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